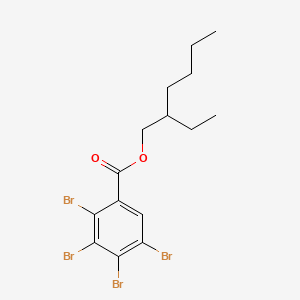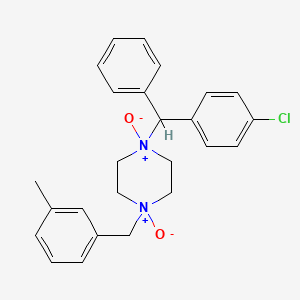
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 can be achieved through a multi-step process involving the protection of functional groups, substitution reactions, and deprotection reactions. The starting materials include Ethyl glycinate-13C2, 6-Nitro-2,3-dichlorobenzaldehyde, Diethyl malonate, Sodium ethoxide, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, and Methanol.Molecular Structure Analysis
The molecular formula of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is C9[13C]2H12Cl2N2O4 . The molecular weight is 309.12 . The InChI Key is NSGVBEKJYQRLIP-UFYQYTSASA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 include the protection of ethyl glycinate-13C2 by reacting it with diethyl malonate in the presence of sodium ethoxide to form diethyl 2-(ethoxycarbonyl)ethyl glycinate-13C2. The protected glycinate is then reacted with 6-nitro-2,3-dichlorobenzaldehyde in the presence of hydrochloric acid to form ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycinate-13C2. The ethyl ester group is then removed by treating the product with sodium bicarbonate in methanol to yield Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2.Physical And Chemical Properties Analysis
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is a yellow solid . It is soluble in dichloromethane and ethyl acetate .Mechanism of Action
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 has been studied for its potential mechanisms of action. It has been shown to interact with proteins and enzymes, as well as to bind to DNA, RNA, and other nucleic acids. It has also been shown to inhibit the activity of certain enzymes, as well as to interfere with the function of certain proteins.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 can be achieved through a multi-step process involving the protection of functional groups, substitution reactions, and deprotection reactions.", "Starting Materials": [ "Ethyl glycinate-13C2", "6-Nitro-2,3-dichlorobenzaldehyde", "Diethyl malonate", "Sodium ethoxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Protection of ethyl glycinate-13C2 by reacting it with diethyl malonate in the presence of sodium ethoxide to form diethyl 2-(ethoxycarbonyl)ethyl glycinate-13C2.", "Step 2: The protected glycinate is then reacted with 6-nitro-2,3-dichlorobenzaldehyde in the presence of hydrochloric acid to form ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycinate-13C2.", "Step 3: The ethyl ester group is then removed by treating the product with sodium bicarbonate in methanol to yield Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2." ] } | |
CAS RN |
1246818-19-8 |
Product Name |
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 |
Molecular Formula |
C11H12Cl2N2O4 |
Molecular Weight |
309.112 |
IUPAC Name |
ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13/h3-4,14H,2,5-6H2,1H3/i6+1,10+1 |
InChI Key |
NSGVBEKJYQRLIP-UFYQYTSASA-N |
SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
synonyms |
N-[(2,3-Dichloro-6-nitrophenyl)methyl]glycine Ethyl Ester-13C2; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



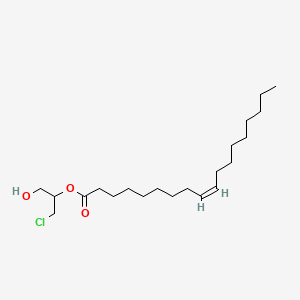
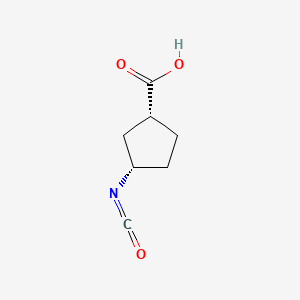
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)

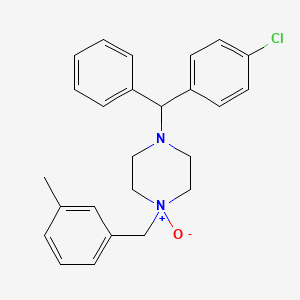


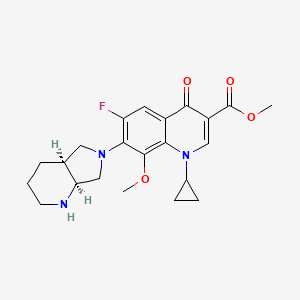
![[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-carbamic Acid 2-[(2-Hydroxyethyl)sulfonyl]ethyl Ester](/img/structure/B587454.png)
